molecular formula C20H16N2O2S2 B6021893 ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate

ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No. B6021893
M. Wt: 380.5 g/mol
InChI Key: CJIGSABNJRTVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate, also known as TPT, is a heterocyclic compound that has been extensively studied for its diverse biological activities. TPT is a member of the thieno[2,3-b]pyridine family of compounds, which have been shown to possess a wide range of pharmacological properties.

Mechanism of Action

Ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate exerts its biological effects by interacting with various molecular targets in the cell. One of the main targets of this compound is the COX-2 enzyme, which is involved in the production of prostaglandins, a group of signaling molecules that play a role in inflammation and pain. By inhibiting COX-2 activity, this compound can reduce inflammation and pain. This compound has also been found to inhibit PDE-4, an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in various cellular processes. By inhibiting PDE-4, this compound can increase cAMP levels and modulate various cellular processes. Additionally, this compound has been shown to inhibit HDAC, an enzyme that is involved in the regulation of gene expression. By inhibiting HDAC, this compound can modulate gene expression and affect various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate gene expression. This compound has also been found to possess antiviral properties, inhibiting the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

Ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate has several advantages for lab experiments. It is readily available and can be synthesized in relatively large quantities. This compound has also been extensively studied, and its mechanism of action and biological effects are well-understood. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has some cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate. One area of interest is the development of this compound as a therapeutic agent for various diseases, such as cancer and viral infections. This compound has been shown to possess antiproliferative and antiviral properties, making it a promising candidate for further development as a therapeutic agent. Another area of interest is the study of the structure-activity relationship of this compound and related compounds. By understanding the structure-activity relationship, it may be possible to design more potent and selective compounds with improved therapeutic properties. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound is important for understanding its efficacy and safety in vivo.

Synthesis Methods

The synthesis of ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate involves a multi-step process that begins with the reaction of 2-bromo-3-thiophenecarboxaldehyde with 2-amino-3-cyanopyridine in the presence of a base to form an intermediate. The intermediate is then treated with ethyl acetoacetate to yield this compound. The overall yield of this process is approximately 50%.

Scientific Research Applications

Ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate has been extensively studied for its diverse biological activities. It has been shown to possess antiproliferative, anti-inflammatory, antitumor, and antiviral properties. This compound has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and histone deacetylase (HDAC). These enzymes are involved in various biological processes, such as inflammation, cell proliferation, and gene expression.

properties

IUPAC Name

ethyl 3-amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-2-24-20(23)18-17(21)16-13(15-9-6-10-25-15)11-14(22-19(16)26-18)12-7-4-3-5-8-12/h3-11H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIGSABNJRTVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CS3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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